molecular formula C20H23N3O3 B5644860 4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B5644860
M. Wt: 353.4 g/mol
InChI Key: DEUVKMHCTPCVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,4-benzodiazepine-2,5-diones, including compounds with similar structures to the given molecule, often employs methods such as the Ugi four-component condensation. Keating and Armstrong (1996) highlighted a two-step, general synthesis of 1,4-benzodiazepine-2,5-diones utilizing a convertible isocyanide followed by an acid-activated cyclization reaction, enhancing the route's efficiency over traditional methods and allowing for greater molecular diversity (Keating & Armstrong, 1996). Similarly, Zhou et al. (2010) developed a protocol using cyclohexylisocyanide for the synthesis of biaryl-substituted 1,4-benzodiazepine-2,5-diones, showcasing the compound's versatility and potential for diversity in synthesis (Zhou, Zhang, & Yan, 2010).

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives reveals a core framework of two fused six- and seven-membered rings, often exhibiting significant conformational diversity. Dardouri et al. (2010) describe a compound with a closely related structure, emphasizing the dihedral angles and boat conformation of the seven-membered ring, indicative of the complex spatial arrangement characteristic of such molecules (Dardouri et al., 2010).

Chemical Reactions and Properties

Benzodiazepine derivatives engage in a variety of chemical reactions, facilitating the creation of numerous analogs with diverse biological activities. The reaction of 3-allyl-1,5-dimethyl-1,5-benzodiazepine-2,4-dione with benzaldoxime, as explored by Dardouri et al. (2010), serves as an example of the chemical versatility of these compounds. Additionally, the study by Matsuo et al. (2005) on the synthesis of 2-cyclohexyl-1,3,4,5-tetrahydro-10H-pyrrolo[3,4-b][1,5]benzodiazepine-1,4-dione underscores the capacity for functionalization and diversification within this chemical family (Matsuo, Kawanishi, Kobayashi, & Ueno, 2005).

properties

IUPAC Name

4-[(3-cyclohexyl-1,2-oxazol-5-yl)methyl]-1-methyl-3H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-22-18-10-6-5-9-16(18)20(25)23(13-19(22)24)12-15-11-17(21-26-15)14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUVKMHCTPCVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C(=O)C2=CC=CC=C21)CC3=CC(=NO3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

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